

Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzonitrile

Cat. No.: B1344278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct and extensive agrochemical applications of **4-Hydroxy-2,5-dimethylbenzonitrile** (CAS No. 85223-94-5) are not widely documented in publicly available literature, its structural similarity to the well-established class of hydroxybenzonitrile herbicides suggests its potential as a valuable scaffold for the discovery of novel agrochemicals. This document provides a comprehensive overview of the potential applications of **4-Hydroxy-2,5-dimethylbenzonitrile** as a building block in the synthesis of new herbicidal, fungicidal, and insecticidal compounds.

The key functional groups of **4-Hydroxy-2,5-dimethylbenzonitrile**—the phenolic hydroxyl group and the nitrile moiety—offer versatile handles for a variety of chemical transformations. These modifications allow for the systematic exploration of structure-activity relationships (SAR) to develop derivatives with enhanced biological activity and selectivity.

These application notes will first detail the physicochemical properties of **4-Hydroxy-2,5-dimethylbenzonitrile** and then explore its potential derivatization pathways for the synthesis of agrochemically relevant molecules. Furthermore, we provide detailed, adaptable experimental protocols for the synthesis of the core structure and its subsequent modification.

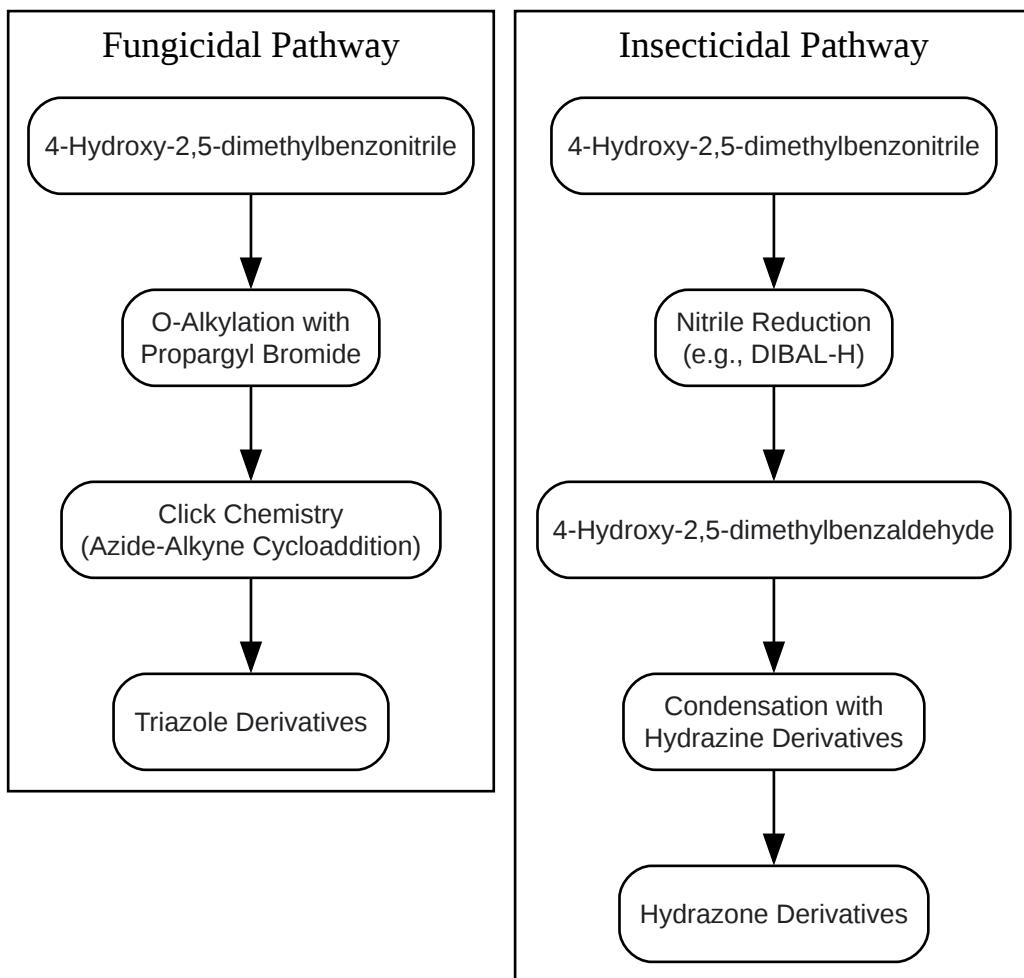
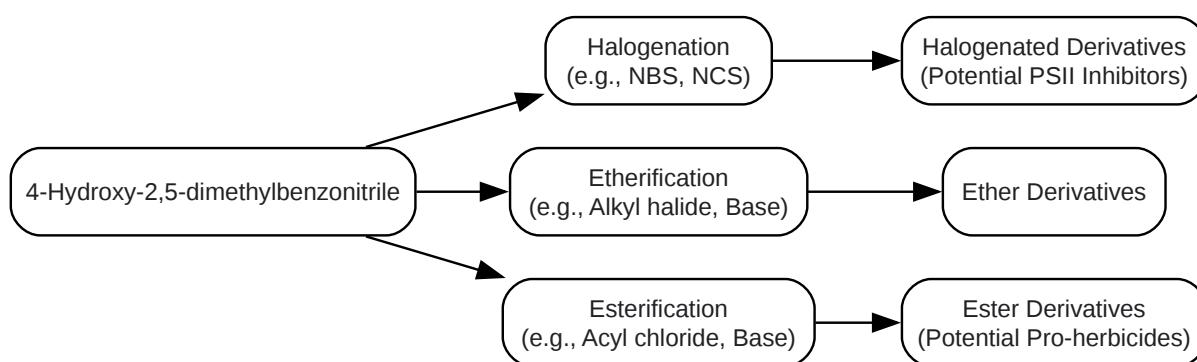
Physicochemical Properties of 4-Hydroxy-2,5-dimethylbenzonitrile

A thorough understanding of the physicochemical properties of **4-Hydroxy-2,5-dimethylbenzonitrile** is fundamental for its application in synthesis and for predicting the behavior of its derivatives.

Property	Value	Reference
CAS Number	85223-94-5	[1]
Molecular Formula	C ₉ H ₉ NO	[2]
Molecular Weight	147.17 g/mol	[2]
Appearance	Solid	[3]
Melting Point	Not available	
Boiling Point	Not available	
SMILES	Cc1cc(C#N)c(O)cc1C	
InChI	InChI=1S/C9H9NO/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,11H,1-2H3	

Potential Agrochemical Applications and Synthetic Pathways

Although direct agrochemical use is not established, **4-Hydroxy-2,5-dimethylbenzonitrile** can serve as a precursor for compounds with potential herbicidal, fungicidal, or insecticidal activity. The core concept is to utilize the existing scaffold and introduce various functional groups to mimic or enhance the activity of known agrochemicals.



Herbicidal Derivatives

The most prominent application of the hydroxybenzonitrile scaffold is in herbicides that act as photosystem II (PSII) inhibitors. Herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)

and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are effective post-emergence herbicides for the control of broadleaf weeds. The mechanism of action involves the inhibition of photosynthetic electron transport.

Derivatives of **4-Hydroxy-2,5-dimethylbenzonitrile** can be synthesized to explore this mode of action. Key modifications could include:

- Halogenation: Introduction of bromine or chlorine atoms at the positions ortho to the hydroxyl group can mimic the structure of bromoxynil and ioxynil.
- Etherification: The phenolic hydroxyl group can be converted to various ethers to modulate lipophilicity and study its effect on herbicidal activity.
- Esterification: Formation of esters from the hydroxyl group can create pro-herbicides that are hydrolyzed to the active form in the plant.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. Synthesis of New Agrochemicals [ouci.dntb.gov.ua]
- 3. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzonitrile in Agrochemical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344278#4-hydroxy-2-5-dimethylbenzonitrile-in-the-development-of-agrochemicals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com